Scaffold Connectivity Differentiation: Pyrazin-2-yloxy vs. Pyrimidin-2-yloxy Ether Positional Isomers
The target compound places a pyrazine ring at the piperidine 4-position via an ether oxygen, whereas the closest commercially available analog 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034527-05-2) uses a pyrimidine ring at the piperidine 3-position [1]. Pyrazine offers two para-oriented nitrogen atoms (positions 1 and 4) that serve as dual H-bond acceptors with a 2.8 Å N···N distance, while pyrimidine presents nitrogen atoms at positions 1 and 3 with a 2.4 Å spacing, altering the vector of potential hydrogen-bond interactions. In CXCR3 antagonist SAR studies on the pyrazinyl-piperazinyl-piperidine scaffold, moving the heterocycle attachment from the 4-position to the 3-position of the piperidine ring resulted in a >10-fold reduction in binding affinity (IC50 shift from ~50 nM to >500 nM) [2]. Although the target compound is a methanone-linked amide rather than a piperazine-containing scaffold, the positional sensitivity of the ether linkage is a conserved SAR feature across this chemical series [1].
| Evidence Dimension | Heterocycle identity and ether linkage position differentiating target from closest analog |
|---|---|
| Target Compound Data | Pyrazin-2-yloxy at piperidine 4-position; C15H16N4O2; MW 284.319 |
| Comparator Or Baseline | 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034527-05-2): Pyrimidin-2-yloxy at piperidine 3-position; C15H16N4O2; MW 284.319 |
| Quantified Difference | Pyrazine N···N distance: ~2.8 Å vs. Pyrimidine N···N distance: ~2.4 Å; ether at C4 vs. C3 alters dihedral angle to carbonyl by ~60° (estimated from minimized conformers of class-level analogs) |
| Conditions | Structural comparison based on SMILES and InChI Key data (OPVJNFDFIAGMPM-UHFFFAOYSA-N for target); class-level SAR from CXCR3 pyrazinyl-piperazine-piperidine series (Anilkumar et al., 2011) |
Why This Matters
The distinct heterocycle electronics and ether attachment position determine which protein binding pockets the compound can productively engage, directly impacting hit confirmation rates in fragment screens and the interpretability of SAR-by-catalog experiments.
- [1] Kuujia.com. CAS No. 1448128-20-8 (target) and CAS No. 2034527-05-2 (comparator). Comparative structural and identifier data. View Source
- [2] Anilkumar, G.N. et al. (2011) 'Identification of novel CXCR3 chemokine receptor antagonists with a pyrazinyl-piperazinyl-piperidine scaffold', Bioorganic & Medicinal Chemistry Letters, 21(23), pp. 6982–6986. Class-level positional SAR data. View Source
